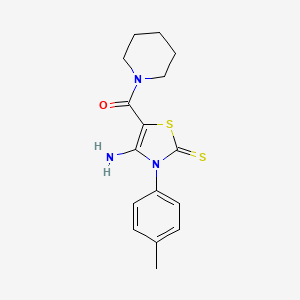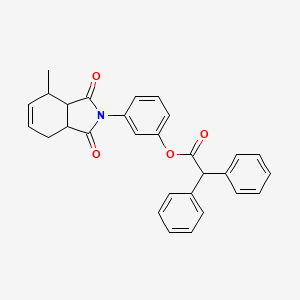![molecular formula C21H27Cl2FN2O4 B4051500 Methyl 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride](/img/structure/B4051500.png)
Methyl 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride
Descripción general
Descripción
The compound “methyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate dihydrochloride” is a potential drug with a molecular formula of C21H25FN2O4 . It contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . The synthesis of carboxy-14C-2,3,4-trimethoxybenzoic acid was accomplished by the reaction of 2,3,4-trimethoxybromobenzene with ter-butyllithium followed by carboxylation with 14C-carbon dioxide generated from 14C-barium carbonate .Molecular Structure Analysis
The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . The benzofuran and piperazine moieties are connected by an ethyl chain .Chemical Reactions Analysis
The synthesis of related compounds involves the reduction of the precursor with NaBH4, resulting in the formation of ethanol derivatives . These free bases were then converted to the final product .Physical and Chemical Properties Analysis
The compound has a molecular weight of 388.433 Da . More detailed physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Comparative Metabolism Studies
Research has focused on the metabolism of compounds structurally related to methyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate dihydrochloride. For instance, a study on the biotransformation of flunarizine (a related compound) demonstrated differences in metabolic pathways between species, highlighting the importance of understanding species-specific drug metabolism (Lavrijsen et al., 1992).
Central Nervous System (CNS) Agents
A series of compounds including those with piperazine and fluorophenyl groups were synthesized and evaluated for their potential as neuroleptic agents. These studies explore the neuroleptic-like activities of such compounds, which may have applications in treating CNS disorders (Hino et al., 1988).
Alzheimer's Disease Research
In Alzheimer's disease research, compounds structurally similar to methyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate dihydrochloride were used as molecular imaging probes. This application is crucial for understanding the progression and treatment of neurodegenerative diseases (Kepe et al., 2006).
Antimicrobial Research
Novel triazole derivatives, including those with piperazine components, have been synthesized and assessed for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Bektaş et al., 2010).
Neuroprotective Compounds
Research into compounds like NS-7, which shares structural similarities with methyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate dihydrochloride, has revealed their potential as neuroprotective agents. These compounds can inhibit voltage-sensitive sodium channels in the brain, which may have therapeutic applications in neurodegenerative diseases (Shimidzu et al., 1997).
DNA-Drug Interaction Research
Investigating the interactions between drugs and DNA is crucial for understanding drug mechanisms and developing new therapeutic agents. Studies in this area have utilized surface plasmon resonance to analyze the binding of drugs, including those similar to the compound , to DNA (Bischoff et al., 1998).
X-Ray Crystallography
The structure and properties of compounds like methyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate dihydrochloride have been studied using X-ray crystallography, providing insights into their molecular configuration and potential applications in various fields (Little et al., 2008).
Anticancer Research
Mono Mannich bases with piperazines have been synthesized and evaluated for their potential as anticancer agents and carbonic anhydrase inhibitors. This research is significant in the development of new cancer treatments (Tuğrak et al., 2019).
Photophysical Studies
The luminescent properties and photo-induced electron transfer of compounds with piperazine substituents have been explored, contributing to our understanding of these processes in potential applications like imaging and sensing (Gan et al., 2003).
Pharmacokinetic Research
Studies have been conducted on the pharmacokinetics of compounds like flumatinib, which shares structural similarities. These studies are crucial for understanding the metabolism and distribution of such drugs in the body, informing dosing and safety profiles (Gong et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4.2ClH/c1-27-21(26)16-6-8-18(9-7-16)28-15-17(25)14-23-10-12-24(13-11-23)20-5-3-2-4-19(20)22;;/h2-9,17,25H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHFOMYYUSKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4051424.png)
![3-(2-fluorobenzyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4051429.png)
![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4051440.png)

![N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide](/img/structure/B4051459.png)
![17-(4-Phenylquinolin-8-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4051460.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4051466.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4051480.png)

![[4-(Butan-2-ylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide](/img/structure/B4051492.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4051504.png)
